2-Methyl Substitution Confers Superior SARS-CoV PLpro Inhibitory Activity Over 3-Me and 4-Me Analogs
In a direct head-to-head comparison of substituted benzamide derivatives, the 2-methyl analog (2-Methyl-4-(trifluoromethyl)benzamide) demonstrated an enzyme inhibitory IC50 of 8.7 ± 0.7 µM against SARS-CoV papain-like protease (PLpro). In the same assay, the 3-methyl analog (5a) showed an IC50 of 14.8 ± 5.0 µM, and the 4-methyl analog (5b) showed an IC50 of 29.1 ± 3.8 µM [1]. This indicates that the 2-methyl substitution is critical for maintaining potent inhibitory activity.
| Evidence Dimension | Enzyme Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 8.7 ± 0.7 µM |
| Comparator Or Baseline | 3-Me analog (IC50 = 14.8 ± 5.0 µM) and 4-Me analog (IC50 = 29.1 ± 3.8 µM) |
| Quantified Difference | 1.7-fold more potent than 3-Me analog; 3.3-fold more potent than 4-Me analog. |
| Conditions | SARS-CoV papain-like protease (PLpro) enzyme inhibition assay in a 96-well plate format. |
Why This Matters
This quantifiable superiority in enzyme inhibition directly translates to a higher likelihood of achieving desired biological effects in SARS-CoV PLpro research, making this compound a more valuable tool than its positional isomers.
- [1] Ghosh AK, Takayama J, Aubin Y, et al. Structure-based design, synthesis, and biological evaluation of a series of novel and reversible inhibitors for the severe acute respiratory syndrome-coronavirus papain-like protease. J Med Chem. 2009;52(16):5228-5240. doi:10.1021/jm900611t View Source
